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Compound of Interest

Compound Name: Dotinurad

Cat. No.: B607185

Introduction: Hyperuricemia, characterized by elevated serum uric acid levels, is a primary
cause of gout and is associated with cardiovascular and renal diseases. The renal urate
transporter 1 (URATL1), responsible for the majority of uric acid reabsorption in the kidneys, is a
key therapeutic target.[1] While uricosuric agents like benzbromarone are effective, concerns
over off-target effects and toxicities, such as hepatotoxicity linked to mitochondrial impairment,
have spurred the search for safer alternatives.[2][3] Dotinurad (formerly FYU-981) was
discovered by Fuji Yakuhin Co., Ltd. through a strategic effort to create a novel uricosuric agent
with high potency and an improved safety profile.[2][4] This was achieved by designing new
phenol derivatives with a 1,1-dioxo-1,2-dihydro-3H-1,3-benzothiazole scaffold, moving away
from the bis-aryl ketone structure of benzbromarone to mitigate its associated risks.[2]

Mechanism of Action

Dotinurad is a potent and highly selective urate reabsorption inhibitor (SURI).[5] Its primary
mechanism is the inhibition of the URAT1 transporter located on the apical membrane of renal
proximal tubule cells.[1][6] By blocking URAT1, dotinurad prevents the reabsorption of uric
acid from the glomerular filtrate back into the bloodstream, thereby promoting its excretion in
the urine and lowering serum uric acid levels.[7][8]

A key feature of Dotinurad is its high selectivity for URAT1 over other transporters involved in
urate secretion, such as the ATP-binding cassette subfamily G member 2 (ABCG2) and organic
anion transporters 1 and 3 (OAT1/OAT3).[5][9] This selectivity is believed to result in a more
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efficient net excretion of uric acid compared to less selective agents, which may simultaneously
inhibit both reabsorption and secretion pathways.[10]

Recent studies suggest a dual-inhibition mechanism for Dotinurad:

e Cis-inhibition: Competitive binding to the extracellular domain of URAT1, directly blocking
uric acid from accessing the transporter.[11]

e Trans-inhibition: A unique mechanism where intracellularly accumulated Dotinurad
inactivates URAT1 from the inside by attenuating the efflux of monocarboxylates, which is
the necessary exchange for uric acid uptake. This potentiates its inhibitory effect beyond
what is estimated from simple competitive binding.[11][12]

Caption: Mechanism of Dotinurad action on renal urate transport.

Preclinical Development
In Vitro Selectivity and Potency

Dotinurad's inhibitory activity was evaluated against URAT1 and other key urate transporters.
The results demonstrated its high potency for URAT1 and significantly weaker activity against
ABCG2, OAT1, and OAT3, establishing its profile as a selective urate reabsorption inhibitor
(SURI).[7]

Table 1: In Vitro Inhibitory Activity of Dotinurad and Other Uricosuric Agents
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URAT1
Selectivity
URAT1 ICso ABCG2ICs0 OAT1 ICso OAT3 ICso .
Compound (M) (M) (M) (M) Ratio (vs.
- - - - OAT1/3/AB
CG2)
Dotinurad 0.0372 4.16 4.08 1.32 ~35-112x
Benzbromaro
0.190 >10 0.282 0.101 ~0.5-1.5x
ne
Lesinurad 30.0 >100 12.8 7.21 ~0.2-0.4x
Probenecid 165 >100 11.2 19.8 ~0.07-0.12x

Source: Data compiled from Taniguchi T, et al. J Pharmacol Exp Ther. 2019.[7]

In Vivo Pharmacodynamics in Cebus Monkeys

Studies in Cebus monkeys, a relevant non-human primate model for uric acid metabolism,
confirmed the potent uricosuric effect of Dotinurad. A single oral administration resulted in a
dose-dependent decrease in plasma urate levels and a corresponding increase in the fractional
excretion of urate (FEUA).[7]

Table 2: Pharmacodynamic Effects of Dotinurad in Cebus Monkeys (4 hours post-dose)

Change in Plasma Increase in FEUA

Treatment Group Dose (mg/kg)

Urate (%) (%)
Vehicle Control - - -
Dotinurad 1 -23% +50%
Dotinurad 5 -35% +110%
Dotinurad 30 -50% +180%
Benzbromarone 30 Modest Effect Not specified

Source: Data compiled from Taniguchi T, et al. J Pharmacol Exp Ther. 2019.[7]
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Key Experimental Protocols
In Vitro URAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (ICso) of test compounds
on URAT1-mediated uric acid transport.

Methodology:

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured
under standard conditions. Cells are transiently transfected with a plasmid vector
containing the full-length cDNA of human URAT1 (SLC22A12). Mock-transfected cells
(without the URAT1 gene) are used as a negative control.

Uptake Assay:

Transfected cells are seeded into 24-well plates and grown to confluence.

» Cells are pre-incubated for 15 minutes in a chloride-free buffer (e.g., Hanks' Balanced
Salt Solution with gluconate salts) containing various concentrations of the test
compound (e.g., Dotinurad).

» The uptake reaction is initiated by adding the same buffer containing a fixed
concentration of [**C]-labeled uric acid (e.g., 50 uM).

» The incubation is carried out for a short period (e.g., 15 minutes) at 37°C.

Termination and Measurement:

» The uptake is stopped by rapidly washing the cells three times with ice-cold buffer to
remove extracellular radiolabel.

» Cells are lysed using a solution such as 0.1 N NaOH or 1% SDS.

» The radioactivity within the cell lysate is quantified using a liquid scintillation counter.

Data Analysis: The uptake measured in mock-transfected cells is subtracted from that in
URAT1-transfected cells to determine the specific URAT1-mediated transport. The
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percentage of inhibition at each compound concentration is calculated relative to the
vehicle control. ICso values are determined by fitting the data to a four-parameter logistic
curve.

e Protocol based on methods described in Taniguchi T, et al. (2019) and recent cryo-EM
studies.[7][13]

In Vivo Pharmacodynamics in Cebus Monkeys

» Objective: To evaluate the uric acid-lowering (uricosuric) effects of Dotinurad in a relevant
animal model.

o Methodology:

o Animals: Adult male Cebus monkeys are used. Animals are housed individually and
acclimated before the study.

o Dosing: Animals are fasted overnight. Test compounds (Dotinurad, Benzbromarone) or
vehicle (e.g., 0.5% methylcellulose solution) are administered orally via gavage.

o Sample Collection:

» Blood samples are collected from a peripheral vein at pre-dose and at multiple time
points post-dose (e.g., 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation.

» Urine is collected over specified intervals (e.g., 0-4 hours, 4-8 hours) using metabolic
cages.

o Biochemical Analysis:

» Plasma and urine samples are analyzed for uric acid and creatinine concentrations
using standard enzymatic or HPLC methods.

o Data Analysis:

» Plasma urate levels are reported as a percentage change from baseline (pre-dose).
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» The fractional excretion of urate (FEUA) is calculated using the formula: FE_UA (%) =
(Urine Urate x Plasma Creatinine) / (Plasma Urate x Urine Creatinine) x 100.

» Protocol based on methods described in Taniguchi T, et al. (2019).[7]

Clinical Development

Dotinurad has undergone extensive clinical evaluation, primarily in Japan, demonstrating
robust efficacy and a favorable safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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